4-Methyl-4-phenylpentan-2-ol 4-Methyl-4-phenylpentan-2-ol
Brand Name: Vulcanchem
CAS No.: 2035-93-0
VCID: VC3826314
InChI: InChI=1S/C12H18O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3
SMILES: CC(CC(C)(C)C1=CC=CC=C1)O
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

4-Methyl-4-phenylpentan-2-ol

CAS No.: 2035-93-0

Cat. No.: VC3826314

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-4-phenylpentan-2-ol - 2035-93-0

Specification

CAS No. 2035-93-0
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name 4-methyl-4-phenylpentan-2-ol
Standard InChI InChI=1S/C12H18O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3
Standard InChI Key NCYQVRNLBAYSLE-UHFFFAOYSA-N
SMILES CC(CC(C)(C)C1=CC=CC=C1)O
Canonical SMILES CC(CC(C)(C)C1=CC=CC=C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

4-Methyl-4-phenylpentan-2-ol belongs to the family of branched-chain aryl alcohols. Its IUPAC name derives from a pentan-2-ol backbone substituted with a methyl group and a phenyl ring at the fourth carbon (Fig. 1). The compound’s tertiary alcohol configuration confers stability against oxidation compared to primary or secondary alcohols .

Table 1: Key physicochemical properties of select aryl alcohols

Property4-Methyl-4-phenylpentan-2-ol (Theoretical)2-Methyl-4-phenyl-2-butanol 4-Methyl-1-phenylpentan-2-ol
Molecular formulaC₁₂H₁₈OC₁₁H₁₆OC₁₂H₁₈O
Molecular weight (g/mol)178.27164.24178.27
Boiling point (°C)~250 (estimated)246.89Not reported
Log P~3.1 (estimated)2.93Not reported

Spectroscopic Signatures

While experimental data for 4-methyl-4-phenylpentan-2-ol are unavailable, infrared (IR) spectroscopy of analogous tertiary alcohols typically shows a broad O-H stretch near 3400 cm⁻¹ and C-O vibrations around 1100 cm⁻¹ . Nuclear magnetic resonance (NMR) would reveal distinct splitting patterns for the methyl groups (δ 1.0–1.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

Synthetic Pathways and Industrial Production

Hydroformylation and Reduction

A patented hydroformylation route for 4-methyl-4-phenylpentanals (aldehydes) suggests a viable pathway to the alcohol via subsequent reduction . For example, 3-methyl-3-phenyl-1-butene undergoes hydroformylation with syngas (CO/H₂) in the presence of rhodium catalysts to yield 4-methyl-4-phenylpentanal, which can be reduced to the alcohol using sodium borohydride or catalytic hydrogenation .

Reaction scheme:

3-Methyl-3-phenyl-1-buteneRh catalystCO/H24-Methyl-4-phenylpentanalNaBH4Reduction4-Methyl-4-phenylpentan-2-ol\text{3-Methyl-3-phenyl-1-butene} \xrightarrow[\text{Rh catalyst}]{\text{CO/H}_2} \text{4-Methyl-4-phenylpentanal} \xrightarrow[\text{NaBH}_4]{\text{Reduction}} \text{4-Methyl-4-phenylpentan-2-ol}

Grignard Reaction Alternatives

Applications in Fragrance and Flavor Industries

Olfactory Profile

Though direct reports are lacking, structurally similar compounds like 2-methyl-4-phenyl-2-butanol exhibit "fresh woody" notes with floral undertones . By analogy, 4-methyl-4-phenylpentan-2-ol may contribute earthy, balsamic accents to perfumes, particularly in oriental or chypre compositions. Its stability under acidic conditions makes it suitable for soaps and detergents .

Role in Patchouli Oil Reconstitution

Veticone (the ketone precursor) is used to reconstitute patchouli oil, suggesting the alcohol derivative might serve as an intermediate in synthesizing sesquiterpene analogs . Hydrogenation of veticone’s ketone group could yield 4-methyl-4-phenylpentan-2-ol for use in stabilizing fragrance top notes .

CompoundNOAEL (mg/kg/day)Critical Effects at High Doses
4-Methyl-1-phenylpentan-2-ol 10Proteinuria, reduced serum glucose
2-Methyl-4-phenyl-2-butanol 1.4 (inhalation)No genotoxicity or sensitization concerns

Dermal and Inhalation Exposure

Read-across data from benzenepropanol (CAS 2035-93-0) indicate low dermal sensitization potential for tertiary aryl alcohols . The Creme RIFM model estimates inhalation exposure limits 27.5-fold below thresholds for local respiratory toxicity .

Regulatory Status and Environmental Impact

Biodegradation and Bioaccumulation

Structural analogs like 2-methyl-4-phenyl-2-butanol show moderate biodegradability (OECD 301F: 40–60% in 28 days) and low bioaccumulation potential (log KOW <3) . These data support classifying 4-methyl-4-phenylpentan-2-ol as non-PBT (persistent, bioaccumulative, toxic).

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